molecular formula C18H18N4O2S2 B2568898 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide CAS No. 1251676-95-5

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide

Cat. No.: B2568898
CAS No.: 1251676-95-5
M. Wt: 386.49
InChI Key: AVHRAHGLCBFXEW-UHFFFAOYSA-N
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Description

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the thiazole core.

    Thioether formation: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and thiophen-2-yl group can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions used but can include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Material Science: The unique electronic properties of the thiazole and pyridine rings make this compound a candidate for use in organic electronics or as a ligand in coordination chemistry.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)pyridin-2-yl)methanol
  • Imidazo[1,2-a]pyridines

Uniqueness

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is unique due to its combination of functional groups and the presence of both a thiazole and pyridine ring. This combination provides a distinct electronic structure and reactivity profile compared to similar compounds.

Biological Activity

The compound 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide represents a novel addition to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 1251691-17-4

Research indicates that thiazole derivatives, including the compound in focus, may exert their biological effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that similar pyridine-thiazole hybrids exhibited high antiproliferative activity with IC50 values as low as 0.57 µM in HL-60 leukemia cells, suggesting a strong potential for anticancer applications .
  • Induction of Genetic Instability : The mechanism appears to involve the induction of genetic instability in tumor cells, potentially through DNA damage pathways. This is supported by findings that preincubation with PARP inhibitors reduced the cytotoxicity of related compounds by over 50% .
  • Targeting Specific Kinesins : Recent studies have also indicated that thiazole derivatives can inhibit mitotic kinesins such as HSET (KIFC1), leading to multipolar spindle formation in cancer cells, which is detrimental to their viability .

Anticancer Activity

The biological activity of the compound was evaluated across various cancer cell lines:

Cell LineIC50 (µM)Selectivity
HL-60 (Leukemia)0.57High
A549 (Lung Cancer)>50Moderate
MCF7 (Breast Cancer)>50Moderate

These results suggest that while the compound is particularly effective against certain leukemia cell lines, its efficacy may vary across different tumor types.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A recent investigation into pyridine-thiazole hybrids revealed that modifications in molecular structure significantly influenced cytotoxicity profiles. Compounds with specific substitutions demonstrated enhanced selectivity towards cancer cells compared to normal cells .
  • Mechanistic Insights :
    • Another study indicated that structural modifications could lead to varied interactions with cellular targets such as PTP1B, enhancing or diminishing biological activity depending on the molecular configuration .
  • High-throughput Screening :
    • High-throughput screening methodologies have identified novel thiazole derivatives with micromolar inhibition against specific cancer-related proteins (e.g., HSET), indicating a pathway for developing targeted therapies .

Properties

IUPAC Name

4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11(2)17(23)21-15-14(13-7-3-4-8-19-13)22-26-16(15)18(24)20-10-12-6-5-9-25-12/h3-9,11H,10H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRAHGLCBFXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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